Vardenafil

Catalog No.
S546601
CAS No.
224785-90-4
M.F
C23H35N6O4S
M. Wt
491.63
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vardenafil

CAS Number

224785-90-4

Product Name

Vardenafil

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Molecular Formula

C23H35N6O4S

Molecular Weight

491.63

InChI

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)

InChI Key

UWRWYSQUBZFWPU-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Solubility

Soluble in DMSO

Synonyms

Vardenafil; Levitra; Staxyn; Vivanza; BAY 38-9456; BAY-38-9456; BAY38-9456;

Description

The exact mass of the compound Vardenafil is 491.244 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vardenafil, commonly known by the brand name Levitra, is a medication belonging to the class of phosphodiesterase type-5 (PDE5) inhibitors. Its primary use in scientific research focuses on understanding and treating erectile dysfunction (ED) ().

  • Mechanism of Action

    Research delves into how vardenafil works at a cellular level to improve blood flow in the penis. PDE5 inhibitors like vardenafil work by blocking the enzyme phosphodiesterase type-5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the penis. cGMP relaxes smooth muscle cells in the blood vessels, allowing for increased blood flow and ultimately an erection .

  • Efficacy Studies

    Clinical trials form a significant part of vardenafil research. These studies assess the effectiveness of vardenafil in treating ED compared to a placebo or other ED medications. Researchers measure factors like success rates in achieving and maintaining an erection, patient satisfaction, and onset and duration of action .

  • Safety and Tolerability

    Safety research is crucial for any medication. Vardenafil studies evaluate potential side effects, drug interactions, and how the drug interacts with pre-existing medical conditions like diabetes or cardiovascular disease .

  • Special Populations

    Research also explores the use of vardenafil in specific patient populations, such as men with diabetes, hypertension, or those who have undergone prostate cancer treatment. These studies aim to determine if vardenafil remains effective and safe for these groups .

  • Origin: Vardenafil is a synthetic compound, not derived from a natural source [].
  • Significance: Vardenafil's significance lies in its ability to improve erectile function in men with ED. This has a substantial impact on quality of life and sexual health [].

Molecular Structure Analysis

  • Vardenafil has a bicyclic structure containing a piperazinyl moiety and a phenyl ring fused with a tricyclic core [].
  • Key features include the presence of a carbonyl group (C=O) and a secondary amine (NH). These functional groups are crucial for its interaction with the target enzyme (PDE5) [].

Chemical Reactions Analysis

  • Synthesis: The synthesis of Vardenafil is a complex multi-step process involving various organic reactions []. Due to the complexity, it is not included here.
  • Mechanism of Action: Vardenafil acts by inhibiting the enzyme phosphodiesterase type 5 (PDE5). PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the penis. cGMP plays a key role in relaxation of smooth muscle tissue, allowing for increased blood flow during sexual stimulation. By inhibiting PDE5, Vardenafil increases cGMP levels, leading to relaxation of penile smooth muscle and improved blood flow, facilitating an erection [, ].

Physical And Chemical Properties Analysis

  • Melting point: 177 °C []
  • Boiling point: Not reported (decomposes at high temperatures) []
  • Solubility: Slightly soluble in water, highly soluble in organic solvents []
  • Stability: Vardenafil is relatively stable under normal storage conditions [].

As mentioned earlier, Vardenafil's mechanism of action involves inhibiting PDE5, leading to increased cGMP levels and relaxation of penile smooth muscle, facilitating an erection [, ].

  • Vardenafil is generally well-tolerated, but common side effects include headache, flushing, and nasal congestion [].
  • Vardenafil can interact with other medications, particularly nitrates used for chest pain, causing a dangerous drop in blood pressure [].
  • Vardenafil is not recommended for people with certain medical conditions like heart disease, severe liver or kidney problems, or uncontrolled high blood pressure [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

491.244

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Vardenafil dihydrochloride;224789-15-5

Wikipedia

Vardenafil

Drug Warnings

The Food and Drug Administration ... approved updated labeling for Cialis, Levitra and Viagra to reflect a small number of post-marketing reports of sudden vision loss, attributed to NAION (non arteritic ischemic optic neuropathy), a condition where blood flow is blocked to the optic nerve. FDA advises patients to stop taking these medicines, and call a doctor or healthcare provider right away if they experience sudden or decreased vision loss in one or both eyes. Further, patients taking or considering taking these products should inform their health care professionals if they have ever had severe loss of vision, which might reflect a prior episode of NAION. Such patients are at an increased risk of developing NAION again.
There is no controlled clinical data on the safety or efficacy of Levitra in the following patients; and therefore its use is not recommended until further information is available: unstable angina, hypotension (resting systolic blood pressure of <90 mm Hg), uncontrolled hypertension (>170/110 mm Hg), recent history of stroke, life-threatening arrhythmia, or myocardial infarction (within the last 6 months), severe cardiac failure, severe hepatic impairment (Child-Pugh C), end stage renal disease requiring dialysis, and known hereditary degenerative retinal disorders, including retinitis pigmentosa.
Patients cardiovascular status should be considered when using vardenafil; there is a degree of cardiac risk associated with sexual activity; in men for whom sexual activity is not recommended because of their underlying cardiovascular status, treatment for erectile dysfunction should not be used.
Left Ventricular Outflow Obstruction: Patients with left ventricular outflow obstruction, eg, aortic stenosis and idiopathic hypertrophic subaortic stenosis, can be sensitive to the action of vasodilators including type 5 phosphodiesterase inhibitors.
For more Drug Warnings (Complete) data for VARDENAFIL (16 total), please visit the HSDB record page.

Biological Half Life

4-5 hours
Terminal: 4 to 5 hours

Use Classification

Human drugs -> Levitra -> EMA Drug Category
Urologicals -> Human pharmacotherapeutic group
Human drugs -> Vivanza -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Information available in 2005 indicated that Vardenafil hydrochloride trihydrate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Brazil, Colombia, Denmark, Finland, France, Germany, Greece, Iceland, Ireland, Italy, Luxembourg, Mexico, Netherlands, Norway, Paraguay, Poland, Portugal, Slovenia, Spain, Sweden, Switzerland, United Kingdom, United States (1,2) /Vardenafil hydrochloride/

Storage Conditions

Store at 25 °C (77 °F), excursions permitted to 15 to 30 °C (59 to 86 °F), in a tight container. Protect from light.

Interactions

Vardenafil has not been studied in combination with other treatments for erectile dysfunction; use of combination erectile dysfunction medication is not recommended.
Alpha-blockers, such as: Terazosin, tamsulosin, doxazosin, prazosin, alfuzosin: Use is contraindicated; co-administration can produce hypotension)
Erythromycin produced a 4-fold increase in vardenafil AUC and a 3-fold increase in Cmax /when administered to healthy volunteers/.
Indinavir ... co-administered with Levitra ... resulted in a 16-fold increase in vardenafil AUC, a 7-fold increase in vardenafil C max and a 2-fold increase in vardenafil half-life. It is recommended not to exceed a single /low dose administration of/ Levitra dose in a 24-hour period when used in combination with indinavir.
For more Interactions (Complete) data for VARDENAFIL (13 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Sandqvist A, Henrohn D, Egeröd H, Hedeland M, Wernroth L, Bondesson U, Schneede J, Wikström G. Acute vasodilator response to vardenafil and clinical outcome in patients with pulmonary hypertension. Eur J Clin Pharmacol. 2015 Oct;71(10):1165-73. doi: 10.1007/s00228-015-1914-z. Epub 2015 Aug 5. PubMed PMID: 26242227.
2: El-Awady MS, Said E. Vardenafil ameliorates immunologic- and non-immunologic-induced allergic reactions. Can J Physiol Pharmacol. 2014 Mar;92(3):175-80. doi: 10.1139/cjpp-2013-0316. Epub 2013 Nov 26. PubMed PMID: 24593781.
3: Ashour AE, Rahman AF, Kassem MG. Vardenafil dihydrochloride. Profiles Drug Subst Excip Relat Methodol. 2014;39:515-44. doi: 10.1016/B978-0-12-800173-8.00009-X. Review. PubMed PMID: 24794912.
4: Minareci E, Sadan G. An evaluation of vardenafil as a calcium channel blocker in pulmonary artery in rats. Indian J Pharmacol. 2014 Mar-Apr;46(2):185-90. doi: 10.4103/0253-7613.129315. PubMed PMID: 24741191; PubMed Central PMCID: PMC3987188.
5: Aziret M, Irkorucu O, Reyhan E, Erdem H, Das K, Ozkara S, Surmelioglu A, Sozen S, Bali I, Cetinkunar S, Deger KC. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis. Clinics (Sao Paulo). 2014 Nov;69(11):763-9. doi: 10.6061/clinics/2014(11)10. PubMed PMID: 25518035; PubMed Central PMCID: PMC4255201.
6: Gamidov SI, Iremashvili VV, Popova AIu. [Modernity in the treatment of erectile dysfunction: Levitra (vardenafil) in the form of oral dispersible tablet]. Urologiia. 2013 May-Jun;(3):102-4, 106. Review. Russian. PubMed PMID: 23987060.
7: Shin YS, Lee SW, Park K, Chung WS, Kim SW, Hyun JS, Moon DG, Yang SK, Ryu JK, Yang DY, Moon KH, Min KS, Park JK. Effect of levitra on sustenance of erection (EROS): an open-label, prospective, multicenter, single-arm study to investigate erection duration measured by stopwatch with flexible dose vardenafil administered for 8 weeks in subjects with erectile dysfunction. Int J Impot Res. 2015 May-Jun;27(3):95-102. doi: 10.1038/ijir.2014.39. Epub 2014 Dec 4. PubMed PMID: 25471318.
8: Herbert LP, Becker-Krail DB, Cory WC. Persistent phototransformation products of vardenafil (Levitra®) and sildenafil (Viagra®). Chemosphere. 2015 Sep;134:557-62. doi: 10.1016/j.chemosphere.2014.12.011. Epub 2015 Jan 10. PubMed PMID: 25585868.
9: Fahmy UA. Nanoethosomal transdermal delivery of vardenafil for treatment of erectile dysfunction: optimization, characterization, and in vivo evaluation. Drug Des Devel Ther. 2015 Nov 18;9:6129-37. doi: 10.2147/DDDT.S94615. eCollection 2015. PubMed PMID: 26604700; PubMed Central PMCID: PMC4655965.
10: Korneev IA. [Levitra (oral dispersible tablet)--an innovative drug for the treatment of patients with erectile dysfunction]. Urologiia. 2013 Mar-Apr;(2):106-8, 110-1. Review. Russian. PubMed PMID: 23789375.
11: Yurtcu E, Togrul C, Ozyer S, Uzunlar O, Karatas YH, Seckin KD, Caydere M, Hucumenoglu S, Cicek N. Dose dependent protective effects of vardenafil on ischemia-reperfusion injury with biochemical and histopathologic evaluation in rat ovary. J Pediatr Surg. 2015 Jul;50(7):1205-9. doi: 10.1016/j.jpedsurg.2014.12.013. Epub 2015 Jan 14. PubMed PMID: 25783344.
12: Hartmann U, Hanisch JU, Mattern A. The real-life perception of efficacy, attitude, satisfaction and safety of vardenafil therapy (REPEAT): a prospective, non-interventional, observational study. Aging Male. 2014 Jun;17(2):117-24. doi: 10.3109/13685538.2013.873783. Epub 2014 Jan 7. PubMed PMID: 24397688.
13: Sousa RC, Moreira Neto AA, Capelozzi VL, Ab'Saber AM, Rodrigues OR. Effects of vardenafil on the kidney of Wistar rats submitted to acute ischemia and reperfusion. Acta Cir Bras. 2015 May;30(5):339-44. doi: 10.1590/S0102-865020150050000005. PubMed PMID: 26016933.
14: Fan YF, Zhang R, Jiang X, Wen L, Wu DC, Liu D, Yuan P, Wang YL, Jing ZC. The phosphodiesterase-5 inhibitor vardenafil reduces oxidative stress while reversing pulmonary arterial hypertension. Cardiovasc Res. 2013 Aug 1;99(3):395-403. doi: 10.1093/cvr/cvt109. Epub 2013 May 6. PubMed PMID: 23650288.
15: Sanford M. Vardenafil orodispersible tablet. Drugs. 2012 Jan 1;72(1):87-98. doi: 10.2165/11208270-000000000-00000. Review. PubMed PMID: 22191797.
16: Kyriazis I, Kallidonis P, Georgiopoulos I, Al-Aown A, Sakellaropoulos G, Stolzenburg JU, Liatsikos E. In vitro evaluation of ureteral contractility: a comparative assessment of human, porcine and sheep ureteral response to vardenafil. Urol Int. 2015;94(2):234-9. doi: 10.1159/000358601. Epub 2014 Sep 5. PubMed PMID: 25196240.
17: Reneerkens OA, Sambeth A, Ramaekers JG, Steinbusch HW, Blokland A, Prickaerts J. The effects of the phosphodiesterase type 5 inhibitor vardenafil on cognitive performance in healthy adults: a behavioral-electroencephalography study. J Psychopharmacol. 2013 Jul;27(7):600-8. doi: 10.1177/0269881113477747. Epub 2013 Feb 20. PubMed PMID: 23427190.
18: Kaya B, Çerkez C, Işılgan SE, Göktürk H, Yığman Z, Serel S, Can B, Ergün H. Comparison of the effects of systemic sildenafil, tadalafil, and vardenafil treatments on skin flap survival in rats. J Plast Surg Hand Surg. 2015;49(6):358-62. doi: 10.3109/2000656X.2015.1041024. Epub 2015 Jun 24. PubMed PMID: 26107909.
19: Sandqvist AM, Henrohn D, Schneede J, Hedeland M, Egeröd HC, Bondesson UG, Wikström BG. High inter-individual variability of vardenafil pharmacokinetics in patients with pulmonary hypertension. Eur J Clin Pharmacol. 2013 Feb;69(2):197-207. doi: 10.1007/s00228-012-1323-5. Epub 2012 Jun 26. PubMed PMID: 22732766.
20: Kim E, Seftel A, Goldfischer E, Baygani S, Burns P. Comparative efficacy of tadalafil once daily in men with erectile dysfunction who demonstrated previous partial responses to as-needed sildenafil, tadalafil, or vardenafil. Curr Med Res Opin. 2015 Feb;31(2):379-89. doi: 10.1185/03007995.2014.989317. Epub 2014 Dec 2. PubMed PMID: 25455432.

Explore Compound Types